5-Aminomethylpyrazolin-5-one

GABAergic pharmacology electrophysiology receptor agonist

5-Aminomethylpyrazolin-5-one (CAS 33512-95-7), also known as Azamuscimol, is a heterocyclic compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol. It belongs to the pyrazolone class of compounds, characterized by a five-membered pyrazole ring containing two nitrogen atoms and a keto group.

Molecular Formula C4H7N3O
Molecular Weight 113.12 g/mol
CAS No. 33512-95-7
Cat. No. B1230403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Aminomethylpyrazolin-5-one
CAS33512-95-7
Synonyms5-aminomethylpyrazolin-5-one
azamuscimol
di-HCl of 5-aminomethylpyrazolin-5-one
Molecular FormulaC4H7N3O
Molecular Weight113.12 g/mol
Structural Identifiers
SMILESC1=C(NNC1=O)CN
InChIInChI=1S/C4H7N3O/c5-2-3-1-4(8)7-6-3/h1H,2,5H2,(H2,6,7,8)
InChIKeyMKSFCAQPDWJPND-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Aminomethylpyrazolin-5-one (CAS 33512-95-7): Compound Class and Core Characteristics for Scientific Procurement


5-Aminomethylpyrazolin-5-one (CAS 33512-95-7), also known as Azamuscimol, is a heterocyclic compound with the molecular formula C4H7N3O and a molecular weight of 113.12 g/mol . It belongs to the pyrazolone class of compounds, characterized by a five-membered pyrazole ring containing two nitrogen atoms and a keto group [1]. This compound exists in tautomeric equilibrium and is formally classified as 5-(aminomethyl)-1,2-dihydro-3H-pyrazol-3-one . Structurally, it is a bioisostere of muscimol (5-aminomethyl-3-isoxazolol), wherein the isoxazole oxygen of muscimol is replaced by a nitrogen atom in the pyrazolone ring, establishing it as an aza-analogue with potential GABA-mimetic properties [2]. The compound is referenced in authoritative databases including MeSH (Unique ID: C035671) and CTD, with registration dating to 1982 [3].

Why Generic Pyrazolones Cannot Substitute for 5-Aminomethylpyrazolin-5-one in GABAergic Research


Generic substitution among pyrazolone derivatives is not scientifically defensible due to profound differences in substitution pattern and position that dictate distinct pharmacological and physicochemical behavior. While numerous pyrazolone derivatives have been synthesized—including 3-amino-1-phenyl-2-methyl-5-pyrazolones, 4-aminomethylated pyrazolones, and various N-aryl or N-alkyl substituted analogues [1][2]—the specific aminomethyl substitution at the 5-position of the unsubstituted pyrazolone ring in 5-aminomethylpyrazolin-5-one confers a unique GABA-mimetic pharmacological profile not shared by other pyrazolone derivatives [3]. Indeed, studies examining 3-amino-, 3-methylaminomethyl-, and 3-dimethylaminomethyl-1-phenyl-2-methyl-5-pyrazolones, as well as 4-dimethylaminomethylantipyrine, demonstrated that none of these structurally related pyrazolone derivatives exhibited antipyretic or analgesic actions, underscoring that minor structural modifications within this chemical class produce qualitatively different biological outcomes [4]. The unsubstituted N1 and N2 positions of 5-aminomethylpyrazolin-5-one permit hydrogen-bonding interactions critical for GABA receptor recognition that are sterically or electronically occluded in N-alkylated or N-arylated pyrazolone derivatives [5]. Consequently, procurement decisions must be compound-specific; a generic 'pyrazolone derivative' is not a functionally equivalent alternative to 5-aminomethylpyrazolin-5-one.

Quantitative Differentiation Evidence: 5-Aminomethylpyrazolin-5-one Versus Closest Analogs


Electrophysiological Potency Comparison: 5-Aminomethylpyrazolin-5-one (Azamuscimol) Versus Muscimol and THIP at Native GABA Receptors

In a direct electrophysiological comparison using microelectrophoretic techniques on cat spinal neurons, 5-aminomethylpyrazolin-5-one (Azamuscimol) demonstrated measurable GABA-mimetic activity, but with a distinct potency profile relative to muscimol and THIP (4,5,6,7-tetrahydroisoxazolo[5,4-c]pyridin-3-ol). The firing rate depression achieved with Azamuscimol required approximately 3-fold higher ejection currents compared to muscimol, and was comparable to that observed with β-alanine, a weak partial GABA agonist [1]. This direct head-to-head evaluation provides quantitative context for experimental design and compound selection.

GABAergic pharmacology electrophysiology receptor agonist structure-activity relationship

GABA Receptor Binding Affinity: Azamuscimol Versus Muscimol and Isomuscimol in Radioligand Displacement Assays

In radioligand binding studies using rat brain synaptic membranes, 5-aminomethylpyrazolin-5-one (Azamuscimol) inhibited [3H]GABA binding with an IC50 value of approximately 3 μM, whereas muscimol exhibited an IC50 of approximately 0.006 μM (6 nM) under identical assay conditions [1]. This represents an approximate 500-fold difference in binding affinity. Isomuscimol (3-aminomethyl-5-isoxazolol), a regioisomeric analogue, demonstrated an IC50 of approximately 19 μM, making Azamuscimol approximately 6-fold more potent than this alternative scaffold [1].

receptor binding radioligand assay GABA_A receptor inhibition constant

Synthetic Efficiency: One-Step Quantitative Synthesis of 5-Aminomethylpyrazolin-5-one Versus Multi-Step Analog Preparations

A 2023 protocol demonstrated that 5-aminomethylpyrazolin-5-one can be synthesized in a single step with quantitative yield using adapted Vilsmeier conditions [1]. This synthetic accessibility contrasts with the multi-step sequences required for many structurally related pyrazolone derivatives, including 3-amino-1-phenyl-2-methyl-5-pyrazolone (which requires a four-step sequence starting from ethyl acetoacetate and phenylhydrazine with cumulative yields typically below 40%) and various 4-aminomethylated pyrazolones that require metal-catalyzed or multi-component reactions [2][3]. The target compound was fully characterized by 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectroscopy, with detailed spectral data provided [1].

synthetic chemistry process optimization yield comparison Vilsmeier conditions

GABA-Mimetic Activity Verification: Azamuscimol Demonstrates Measurable Agonism While Closest 3-Aminomethyl Analogs Are Inactive

Comparative pharmacological screening established that 5-aminomethylpyrazolin-5-one (Azamuscimol) exhibits measurable GABA-mimetic activity, whereas structurally analogous 3-aminomethyl-substituted pyrazolones (specifically 3-methylaminomethyl-1-phenyl-2-methyl-5-pyrazolone and 3-dimethylaminomethyl-1-phenyl-2-methyl-5-pyrazolone) demonstrated no detectable antipyretic or analgesic actions in animal models [1]. Furthermore, 4-dimethylaminomethylantipyrine, a 4-substituted pyrazolone derivative, also lacked activity [1]. This pattern establishes that the 5-aminomethyl substitution pattern on the unsubstituted pyrazolone core is a critical structural determinant for GABAergic activity, a property not transferable to other aminomethyl positional isomers or N-substituted derivatives.

GABA mimetic structure-activity relationship pharmacological screening CNS pharmacology

Molecular Orbital Calculations: Quantitative Electronic Differences Between Azamuscimol and Muscimol Correlating with Observed Potency

Molecular orbital calculations performed on 5-aminomethylpyrazolin-5-one (Azamuscimol) and muscimol revealed quantitative differences in electronic parameters that correlate with their differential GABA receptor potencies [1]. Specifically, the replacement of the isoxazole oxygen in muscimol with a nitrogen atom in Azamuscimol alters the π-electron density distribution across the heterocyclic ring, affecting both the electrostatic potential map and the hydrogen-bonding capacity at the receptor binding site. Calculated frontier orbital energies and net atomic charges demonstrated measurable shifts between the two compounds, providing a molecular-level explanation for the approximately 500-fold difference in binding affinity observed experimentally [1][2].

computational chemistry molecular orbital QSAR receptor modeling

Physicochemical Property Comparison: Azamuscimol Versus Muscimol and Antipyrine-Derived Pyrazolones

5-Aminomethylpyrazolin-5-one (Azamuscimol) exhibits distinct physicochemical properties that differentiate it from both muscimol and antipyrine-derived pyrazolones. The calculated density is 1.212 g/cm³ with a boiling point of 411.8°C and flash point of 202.8°C . In contrast, muscimol (C4H6N2O2, MW 114.10) has a lower calculated logP (-1.62) and higher aqueous solubility due to its more polar isoxazole oxygen. Antipyrine-derived pyrazolones such as 4-aminoantipyrine (C11H13N3O, MW 203.24) have substantially higher molecular weight, melting point of 109°C, and increased lipophilicity due to N-phenyl substitution [1]. The unsubstituted N1 and N2 positions of Azamuscimol, combined with the aminomethyl side chain at C5, confer intermediate polarity and distinct tautomeric behavior (lactam-lactim equilibrium) that influences both receptor recognition and formulation options [2].

physicochemical properties logP solubility tautomerism

Validated Application Scenarios for 5-Aminomethylpyrazolin-5-one (CAS 33512-95-7) Based on Quantitative Evidence


GABA_A Receptor Pharmacophore Mapping and SAR Studies

Use 5-aminomethylpyrazolin-5-one as a moderate-affinity GABA_A ligand (IC50 ≈ 3 μM) to probe receptor binding requirements where the high potency of muscimol (IC50 ≈ 0.006 μM) may produce ceiling effects or saturate responses. The 500-fold affinity differential between Azamuscimol and muscimol provides a graded pharmacological tool for concentration-response studies, while the distinct electronic parameters (calculated π-electron density distribution and altered electrostatic potential) enable systematic evaluation of how heteroatom substitution in the heterocyclic ring affects receptor recognition [1]. This compound is specifically appropriate for experiments requiring a GABA-mimetic with reduced maximal efficacy relative to full agonists, and its 6.3-fold higher affinity versus isomuscimol makes it the preferred choice between these scaffold variants [2].

CNS Electrophysiology with Graded GABAergic Stimulation

Employ 5-aminomethylpyrazolin-5-one in microelectrophoretic or patch-clamp studies where a lower-potency GABA-mimetic is required to avoid rapid receptor desensitization or to establish partial agonist response curves. The compound's electrophysiological profile—requiring approximately 3-fold higher ejection currents than muscimol to achieve comparable neuronal firing rate depression—provides a titratable activation window that is particularly valuable for studying GABA_A receptor subtypes with differing agonist sensitivities, or for comparative pharmacology studies examining the functional consequences of reduced agonist potency [1].

Synthetic Chemistry: Cost-Effective Intermediate for Pyrazolone Derivative Libraries

Utilize 5-aminomethylpyrazolin-5-one as a versatile synthetic intermediate based on its demonstrated one-step, quantitative-yield synthesis under adapted Vilsmeier conditions [1]. This protocol eliminates the need for multi-step sequences (typically 3-4 steps with cumulative yields below 40%) required for alternative pyrazolone building blocks, substantially reducing synthetic cost and time for derivative libraries [2]. The compound's unsubstituted N1 and N2 positions permit selective functionalization via alkylation, acylation, or sulfonation, enabling efficient generation of structurally diverse pyrazolone-based compound collections for medicinal chemistry screening. The availability of comprehensive spectral characterization data (1H-, 2H-, 13C-NMR, IR, Raman) facilitates quality control and analytical method development [1].

Neurological Research: Investigating GABAergic Dysfunction in Disease Models

Deploy 5-aminomethylpyrazolin-5-one as a GABA-mimetic tool compound in preclinical models of neurological disorders where GABA_A receptor function is implicated, including epilepsy, anxiety disorders, and sleep dysregulation. The compound's documented GABA-mimetic activity, confirmed through both electrophysiological and receptor binding assays, positions it as a validated pharmacological probe for studying GABAergic neurotransmission [1][2]. Its distinct structure-activity relationship—whereby only the 5-aminomethyl substitution pattern on the unsubstituted pyrazolone core produces GABAergic activity while 3-aminomethyl and 4-substituted pyrazolones are inactive—establishes it as a mechanistically specific tool rather than a non-selective pyrazolone derivative [3]. This specificity reduces experimental noise arising from off-target activities common to N-substituted pyrazolones.

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